![molecular formula C14H20N2O3S B4740643 methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)
methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as "MEPT" and has been synthesized using a variety of methods.
Mechanism of Action
The exact mechanism of action of MEPT is not fully understood. However, it is believed that MEPT exerts its biological effects by binding to specific receptors in the body, including the cannabinoid receptor CB1 and the sigma-1 receptor. MEPT has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
MEPT has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain, as well as to improve cognitive function. MEPT has also been shown to have anticonvulsant effects, making it a potential therapeutic agent for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
MEPT has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is readily available from commercial sources. MEPT is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, MEPT does have some limitations, including its relatively low potency and selectivity for specific receptors.
Future Directions
There are several potential future directions for research on MEPT. One area of interest is the development of more potent and selective analogs of MEPT, which could be used as therapeutic agents for the treatment of various diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of MEPT, which could help to optimize dosing regimens and improve the efficacy of this compound. Additionally, further research is needed to fully understand the molecular mechanisms underlying the biological effects of MEPT.
Scientific Research Applications
MEPT has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. MEPT has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
methyl 5-ethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-10-8-11(14(18)19-2)13(20-10)15-12(17)9-16-6-4-5-7-16/h8H,3-7,9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFOBVDGDSQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CCCC2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-2-[(pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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